N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide
Description
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a 1-acetylindolin moiety.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-9-8-14-4-7-16(11-17(14)21)20-18(23)10-13-2-5-15(19)6-3-13/h2-7,11H,8-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODPDAFDFBZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Acetylation: The indoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-acetylindoline.
Amidation: The final step involves the reaction of N-acetylindoline with 4-chlorophenylacetic acid or its derivatives in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide with structurally related compounds from the evidence, focusing on functional groups, biological activities, and applications.
Chlorophenyl Acetamide Derivatives
Key Observations :
- Substituent Effects : The 4-chlorophenyl group is common in agrochemicals (e.g., ’s insecticidal compounds) and pharmaceuticals. Additional groups like sulfonyl () or nitro () alter solubility and reactivity.
- Biological Targets : Carbamoyl derivatives (e.g., 1b) may interact with enzymes or receptors via hydrogen bonding, while acetylindolin derivatives could target indole-associated pathways (e.g., serotonin receptors) .
Heterocyclic Acetamides with Insecticidal Activity
highlights two pyridine-based acetamides with superior aphid toxicity compared to acetamiprid:
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2): Pyridine core with styryl and thioether groups.
- 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3): Thienopyridine system.
Comparison with Target Compound :
- The target lacks pyridine/thienopyridine systems but shares the 4-chlorophenyl-acetamide motif. This suggests that insecticidal activity in analogs arises from heterocyclic π-systems, whereas the acetylindolin group may shift applications to mammalian targets .
Divergence from Target Compound :
- The target’s acetylindolin group is absent in auxin agonists, which instead use phenoxy moieties for plant hormone receptor binding. This highlights how minor structural changes redirect applications from agriculture to human biology .
Table 1: Structural and Functional Comparison
*Calculated based on structural formulas.
Critical Analysis
- Structural Flexibility : The acetamide backbone allows diverse substitutions, enabling tailored properties. For example, the acetylindolin group may enhance blood-brain barrier penetration compared to ’s bulky styryl-pyridine systems .
- Unanswered Questions: The evidence lacks direct data on the target compound’s synthesis, stability, or toxicity. Future work should explore its pharmacokinetics and compare it to analogs like ’s quinolin derivative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
